molecular formula C10H11NO B1585320 4-Propoxybenzonitrile CAS No. 60758-84-1

4-Propoxybenzonitrile

Cat. No.: B1585320
CAS No.: 60758-84-1
M. Wt: 161.2 g/mol
InChI Key: VYOPNUZYNSNYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propoxybenzonitrile is an organic compound with the molecular formula C10H11NO. It is characterized by a benzene ring substituted with a propoxy group at the para position and a nitrile group. This compound is used in various chemical syntheses and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Propoxybenzonitrile can be synthesized from 4-hydroxybenzonitrile and n-propyl iodide. The reaction involves heating 4-hydroxybenzonitrile with potassium carbonate and n-propyl iodide in N,N-dimethylformamide at 70°C for 12 hours. The reaction mixture is then cooled, and water is added. The product is extracted with diethyl ether, washed, dried, and evaporated to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous extraction systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Propoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products:

    Oxidation: 4-Propoxybenzoic acid.

    Reduction: 4-Propoxybenzylamine.

    Substitution: Various substituted benzonitriles depending on the substituent introduced.

Scientific Research Applications

4-Propoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Propoxybenzonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the propoxy group can undergo various transformations. These interactions can lead to the formation of new compounds with different biological or chemical properties .

Comparison with Similar Compounds

  • 4-Methoxybenzonitrile
  • 4-Ethoxybenzonitrile
  • 4-Butoxybenzonitrile

Comparison: 4-Propoxybenzonitrile is unique due to its specific propoxy group, which imparts different physical and chemical properties compared to its analogs. For instance, the length of the alkoxy chain can influence the compound’s solubility, reactivity, and overall stability .

Properties

IUPAC Name

4-propoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOPNUZYNSNYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60314231
Record name 4-propoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60758-84-1
Record name 60758-84-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281621
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-propoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Propoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
4-Propoxybenzonitrile
Reactant of Route 3
Reactant of Route 3
4-Propoxybenzonitrile
Reactant of Route 4
Reactant of Route 4
4-Propoxybenzonitrile
Reactant of Route 5
Reactant of Route 5
4-Propoxybenzonitrile
Reactant of Route 6
Reactant of Route 6
4-Propoxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.